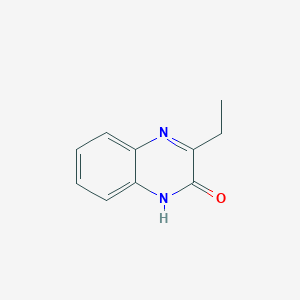

3-Ethylquinoxalin-2(1H)-one

Übersicht

Beschreibung

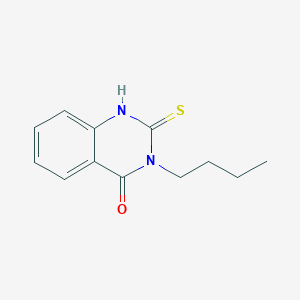

3-Ethylquinoxalin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.20 g/mol . The compound is also known by several synonyms, including 3-Ethyl-1,2-dihydroquinoxalin-2-one and 3-Ethyl-1H-quinoxalin-2-one .

Synthesis Analysis

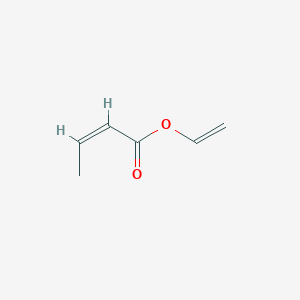

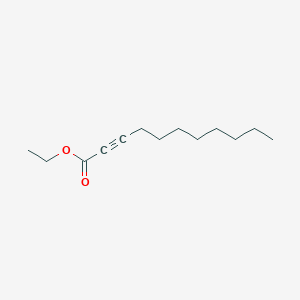

A new and effective procedure was developed for the synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-oxobutanoate . The latter was prepared by the Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide .Molecular Structure Analysis

The molecular structure of 3-Ethylquinoxalin-2(1H)-one includes a total of 24 bonds, 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 imine (aliphatic) .Chemical Reactions Analysis

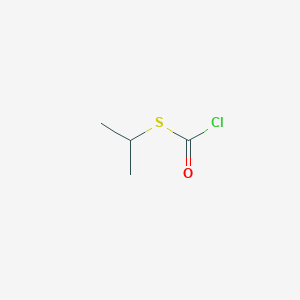

The ethyl group in 3-ethylquinoxalin-2(1H)-one can readily be converted into various functional groups: α-bromoethyl, α-thiocyanato, α-azidoethyl, α-phenylaminoethyl, acetyl, and bromoacetyl . The reaction of 3-(bromoacetyl)quinoxalin-2(1H)-one with thiourea and hydrazine-1,2-dicarbothioamide gives the corresponding 3-(2-amino-4-thiazolyl) derivatives .Physical And Chemical Properties Analysis

3-Ethylquinoxalin-2(1H)-one has a topological polar surface area of 41.5 Ų, a heavy atom count of 13, and a complexity of 247 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed C-H/N-H Cross-Coupling Reactions

Field

This application falls under the field of Organic Chemistry .

Application Summary

Quinoxalin-2(1H)-ones are used in copper-catalyzed C-H/N-H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones .

Method of Application

The general procedure for the synthesis involves adding 0.5 mL DMAc into a flask charged with quinoxalin-2(1H)-ones (1, 0.375 mmol), unprotected 2-quinoxalinones or 2-quinolinones (2, 0.25 mmol), Cu(OAc)2(10 mol%), K2CO3(0.1 mmol). The mixture is stirred at 120°C under air for 8 hours. After cooling down to room temperature, it is diluted with 20 mL ethyl acetate and washed with 10 mL H2O .

Results or Outcomes

The reaction results in the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones . The residue after evaporation of the solvents is purified by flash column chromatography to afford the desired products .

Synthesis of 2-Chloro-3-ethylquinoxaline

Application Summary

2-Chloro-3-ethylquinoxaline is a derivative of quinoxaline. It can be synthesized for various research purposes .

Method of Application

The specific synthesis method for 2-Chloro-3-ethylquinoxaline is not provided in the source . However, it’s likely that it involves a series of organic reactions, including chlorination and ethylation.

Results or Outcomes

The synthesis results in the production of 2-Chloro-3-ethylquinoxaline .

Synthesis of Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate

Application Summary

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate is a derivative of quinoxaline. It can be synthesized for various research purposes .

Method of Application

The specific synthesis method for Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate is not provided in the source . However, it’s likely that it involves a series of organic reactions.

Results or Outcomes

The synthesis results in the production of Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate .

Zukünftige Richtungen

The photophysical properties of quinoxalin-2(1H)-ones, including 3-Ethylquinoxalin-2(1H)-one, have long been neglected, particularly compared with those of coumarins, their oxygenated counterparts . Future research could focus on these properties and their potential applications, including chemosensing and biosensing .

Eigenschaften

IUPAC Name |

3-ethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBGIZOIMSCJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344853 | |

| Record name | 3-Ethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Ethylquinoxalin-2(1H)-one | |

CAS RN |

13297-35-3 | |

| Record name | 3-Ethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)